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molecular formula C10H16O4 B1333547 Ethyl 4-acetyl-5-oxohexanoate CAS No. 2832-10-2

Ethyl 4-acetyl-5-oxohexanoate

Cat. No. B1333547
M. Wt: 200.23 g/mol
InChI Key: YRSGDLIATOURQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166648B2

Procedure details

To a mixture of 70 g of 2,4-pentandione and 1.72 g of trioctyl phosphine, 45 g of ethyl acrylate was added dropwise over 40 minutes, keeping the temperature at 0–5° C. by cooling. After stirring for 65 hours, 2 ml of acetic acid and 150 ml of diethyl ether were added, and the solution was extracted with an aqueous sodium carbonate solution and water. The organic layer was dried, and 4-acetyl-5-oxohexanoic acid ethyl ester was isolated by fractional distillation.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C(P(CCCCCCCC)CCCCCCCC)CCCCCCC.[C:33]([O:37][CH2:38][CH3:39])(=[O:36])[CH:34]=[CH2:35].C(O)(=O)C>C(OCC)C>[CH2:38]([O:37][C:33](=[O:36])[CH2:34][CH2:35][CH:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH3:39]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
1.72 g
Type
reactant
Smiles
C(CCCCCCC)P(CCCCCCCC)CCCCCCCC
Name
Quantity
45 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
at 0–5° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with an aqueous sodium carbonate solution and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)OC(CCC(C(C)=O)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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